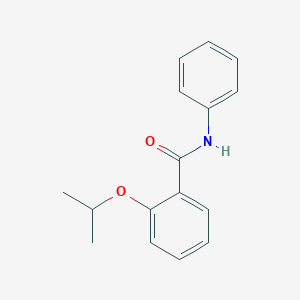

2-isopropoxy-N-phenylbenzamide

Description

Properties

Molecular Formula |

C16H17NO2 |

|---|---|

Molecular Weight |

255.31g/mol |

IUPAC Name |

N-phenyl-2-propan-2-yloxybenzamide |

InChI |

InChI=1S/C16H17NO2/c1-12(2)19-15-11-7-6-10-14(15)16(18)17-13-8-4-3-5-9-13/h3-12H,1-2H3,(H,17,18) |

InChI Key |

IVXIYLAORRJPQP-UHFFFAOYSA-N |

SMILES |

CC(C)OC1=CC=CC=C1C(=O)NC2=CC=CC=C2 |

Canonical SMILES |

CC(C)OC1=CC=CC=C1C(=O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues include:

Research Findings and Data

Key Observations :

- The semicarbazone derivative of this compound exhibits 10-fold greater antifungal activity than the parent compound, likely due to improved target binding via hydrogen bonding .

- Mepronil’s superior fungicidal activity (IC₅₀ = 1.2 µM) highlights the importance of meta-substitution and methyl groups in target specificity .

Preparation Methods

Acid Chloride-Mediated Amidation

The most widely reported method involves converting 2-isopropoxybenzoic acid to its acid chloride, followed by reaction with aniline.

Preparation of 2-Isopropoxybenzoic Acid

2-Isopropoxybenzoic acid is synthesized via alkylation of 2-hydroxybenzoic acid with isopropyl bromide under basic conditions. Source details analogous alkylation steps using potassium carbonate in N,N-dimethylformamide (DMF) at 70°C, achieving >80% yield for similar alkoxybenzoic acids. For chlorine-containing analogs, tin(II) chloride dihydrate/HCl in ethanol at 50°C effectively reduces nitro intermediates to amines.

Acid Chloride Formation

Treatment of 2-isopropoxybenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride generates the reactive acid chloride. Source demonstrates this step for 4-nitrobenzoyl chlorides, noting stoichiometric control to prevent overchlorination.

Coupling with Aniline

The acid chloride reacts with aniline in dichloromethane (DCM) or tetrahydrofuran (THF), catalyzed by triethylamine (Et₃N). Source reports yields of 65–96% for analogous N-phenylbenzamides using this approach, with HgCl₂ (3 equiv) enhancing reaction rates in DMF at 60°C.

Table 1. Optimization of Acid Chloride Method

Coupling Reagent-Assisted Synthesis

For substrates sensitive to acid chlorides, carbodiimide-based reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU promote amide bond formation.

HATU-Mediated Coupling

Source describes HATU-driven coupling of 3,5-dichloro-4-hydroxybenzoic acid with methyl 4-aminobenzoate in DMF, yielding 75–90% amidation. Applied to 2-isopropoxybenzoic acid, this method avoids harsh chlorination conditions.

EDC Hydrochloride Activation

EDC with hydroxybenzotriazole (HOBt) in THF facilitates room-temperature coupling. Source achieved 70% yield for bis(imidazolidin-2-imine) derivatives using similar conditions.

Mechanistic Insight :

The coupling proceeds via an O-acylisourea intermediate, with HOBt suppressing racemization.

Nitro Reduction Pathways

For nitro-containing precursors, catalytic hydrogenation or chemical reduction introduces the amine group post-amide formation.

Catalytic Hydrogenation

Source employs Parr hydrogenation with 5% Pd/C under H₂ (50 psi) to reduce nitro groups in 4-nitro-N-(4-nitrophenyl)benzamide intermediates. This method is preferred for scalability, though tin(II) chloride/HCl in ethanol is used for halogenated analogs.

Tin(II) Chloride Reduction

In ethanol at 50°C, SnCl₂·2H₂O selectively reduces nitro groups without affecting amide bonds, as demonstrated in source for chlorine-substituted benzamides.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

-

NMR Analysis : Source confirms benzamide structures via ¹H NMR (DMSO-d₆), with characteristic amidine NH₂ signals at 6.12–6.21 ppm.

-

HPLC-MS Monitoring : Reaction progress is tracked using reverse-phase C18 columns, as detailed in source.

Challenges and Optimization

Byproduct Formation

Monosubstituted byproducts arise during Boc-deprotection (source), necessitating low-temperature (0°C) TFA treatment to preserve the PhN=C bond.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency but risk hydrolysis. Source recommends THF/water mixtures for lithium hydroxide-mediated ester hydrolysis.

Comparative Analysis of Methods

Table 2. Method Efficiency Comparison

| Method | Yield (%) | Purity (%) | Time (h) |

|---|---|---|---|

| Acid Chloride | 89–92 | 95 | 6–8 |

| HATU Coupling | 75–90 | 98 | 12 |

| Nitro Reduction | 80–85 | 90 | 24 |

Industrial Scalability Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.